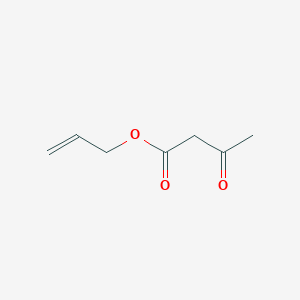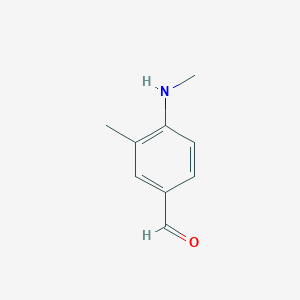
3-Methyl-4-(methylamino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(methylamino)benzaldehyde, commonly known as MMB, is a chemical compound used in scientific research for various purposes. MMB is a yellow crystalline solid with a molecular weight of 165.21 g/mol and a melting point of 76-79°C.
作用機序
MMB functions as a fluorescent probe by reacting with aldehydes and ROS to form a fluorescent product. The mechanism of action involves the formation of a Schiff base between MMB and the aldehyde or ROS. The resulting product emits a fluorescent signal that can be detected using fluorescence spectroscopy.
生化学的および生理学的効果
MMB has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to detect the presence of aldehydes and ROS in various biological samples without affecting the integrity of the samples. MMB has also been used to study the effects of aldehydes and ROS on cellular functions such as DNA damage and oxidative stress.
実験室実験の利点と制限
The advantages of using MMB in lab experiments include its high sensitivity and specificity for detecting aldehydes and ROS. It is also easy to use and does not require specialized equipment. However, MMB has a limited range of detection and may not be suitable for detecting low levels of aldehydes or ROS. It also requires a relatively large sample size for detection.
将来の方向性
Future research on MMB could focus on developing more sensitive and specific probes for detecting aldehydes and ROS in biological systems. This could involve modifying the chemical structure of MMB to improve its detection capabilities. Another area of research could be the development of MMB-based probes for detecting other reactive species in cells and tissues. Additionally, MMB could be used in combination with other probes or imaging techniques to provide a more comprehensive understanding of cellular functions.
合成法
MMB can be synthesized through a reaction between 3-methyl-4-nitrobenzaldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
MMB is used in scientific research as a fluorescent probe to detect the presence of aldehydes in biological systems. It has been used to detect the presence of formaldehyde, acetaldehyde, and other aldehydes in various biological samples such as blood, urine, and tissues. MMB is also used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells and tissues.
特性
CAS番号 |
1197-42-8 |
|---|---|
製品名 |
3-Methyl-4-(methylamino)benzaldehyde |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
3-methyl-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-8(6-11)3-4-9(7)10-2/h3-6,10H,1-2H3 |
InChIキー |
UECXDZSFDGWNTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C=O)NC |
正規SMILES |
CC1=C(C=CC(=C1)C=O)NC |
同義語 |
4-Methylamino-3-methylbenzaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



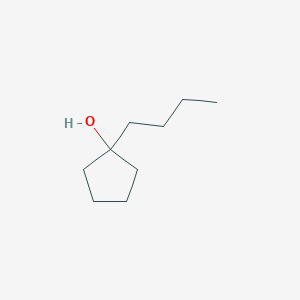
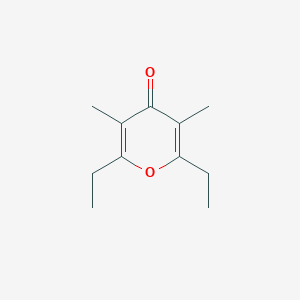
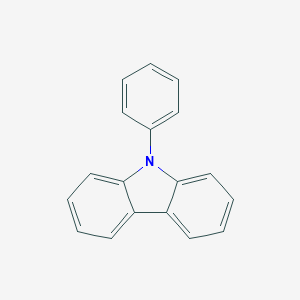
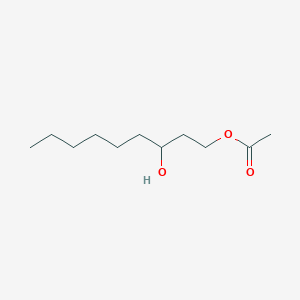
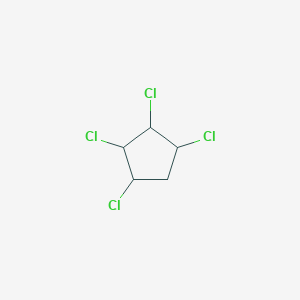
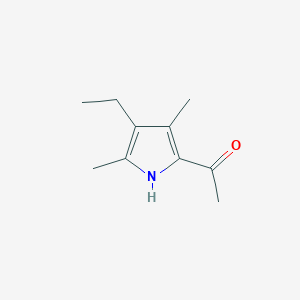
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
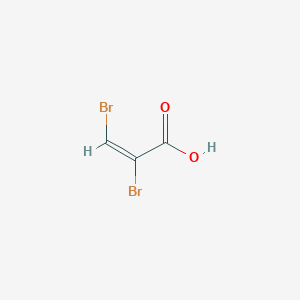
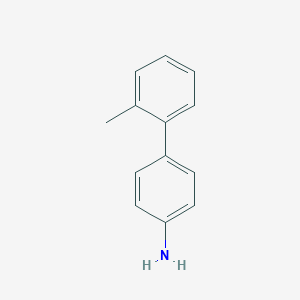
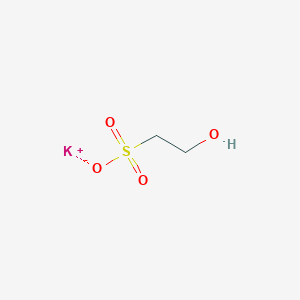
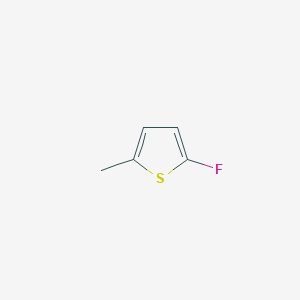
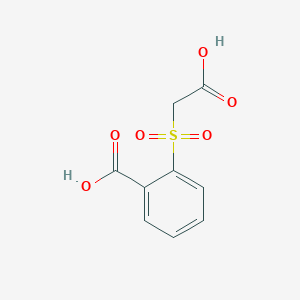
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
